molecular formula C14H11ClF3N3O B1404730 N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide CAS No. 1431555-17-7

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide

Cat. No. B1404730
CAS RN: 1431555-17-7
M. Wt: 329.7 g/mol
InChI Key: DHVHGHNPAAGZAT-UHFFFAOYSA-N
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Description

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide, also known as CTMP, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CTMP is a derivative of the benzohydrazide family and has a unique chemical structure that makes it a promising candidate for further exploration.

Scientific Research Applications

Luminescent Properties of Lanthanide Complexes

The protonated form of a similar ligand to N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide has been used to investigate the luminescent properties of lanthanide nitrato complexes. These studies provide insights into the potential applications of such compounds in the field of luminescence and photophysics (Petoud et al., 1997).

Antimicrobial and Antioxidant Activities

Novel pyridine derivatives, closely related to the chemical structure , have shown promising antimicrobial and antioxidant activities. This suggests the potential for developing new antimicrobial agents using similar compounds (Flefel et al., 2018).

Antitumor Activity

Research on novel pyridine derivatives bearing different heterocyclic rings, which share structural similarities with this compound, has shown significant antitumor activity. This highlights the compound's potential in cancer research and therapy (Hafez & El-Gazzar, 2020).

Molecular and Crystal Structure Analysis

Studies focusing on compounds with structural resemblances to this compound have contributed to a deeper understanding of molecular and crystal structures, which is crucial in the field of material sciences (Channar et al., 2019).

Luminescent Building Blocks for Triple-Helical Structures

The ligand 2,6-bis(1-methylbenzimidazol-2-yl)pyridine, which shares a pyridine moiety with this compound, has been utilized in the formation of lanthanide complexes that serve as luminescent building blocks for triple-helical structures. This application is significant in the development of new luminescent materials (Piguet et al., 1993).

properties

IUPAC Name

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O/c1-21(20-13(22)9-5-3-2-4-6-9)12-8-10(14(16,17)18)7-11(15)19-12/h2-8H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVHGHNPAAGZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide
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N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide
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N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide
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N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide
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N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide
Reactant of Route 6
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N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide

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